molecular formula C22H22N4OS B2961603 (Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-N-butyl-2-cyanoprop-2-enamide CAS No. 1211958-70-1

(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-N-butyl-2-cyanoprop-2-enamide

Cat. No. B2961603
CAS RN: 1211958-70-1
M. Wt: 390.51
InChI Key: BUNRIGJSYSAYDV-UHFFFAOYSA-N
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Description

(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-N-butyl-2-cyanoprop-2-enamide, also known as BTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. BTP is a pyrazole-based compound that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Heterocyclic Synthesis

  • Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters, which are structurally related to the compound , have been synthesized and used to create various heterocyclic derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Biological Activity

  • Enaminones and Their Biological Activities : Enaminone derivatives, similar to the compound , have been shown to possess anti-inflammatory and antimicrobial activities. For example, some enaminone derivatives demonstrated significant anti-inflammatory activity compared to indomethacin, a reference drug (Ahmed, 2017).

Enantioselective Synthesis

  • Enantioselective Hydrogenation of Exocyclic Enamides : Research on the enantioselective hydrogenation of exocyclic enamides, structurally related to the target compound, achieved high enantioselectivity using specific catalytic systems. This has implications for the synthesis of chiral pharmaceutical ingredients (Zhou et al., 2005).

Crystal Structure Analysis

  • Crystal Structure of Benzamide Derivatives : The crystal structure of compounds related to (Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-N-butyl-2-cyanoprop-2-enamide has been studied, revealing insights into the molecular interactions and stability of such compounds (Sharma et al., 2016).

Synthesis of Pyrazole Derivatives

  • Ultrasound-Assisted Synthesis of Pyrazole Derivatives : Innovative synthesis methods like ultrasound-assisted processes have been used to create pyrazole derivatives, which are structurally similar to the target compound. These derivatives have been evaluated for their anticancer properties, particularly as cell cycle inhibitors (Nițulescu et al., 2015).

Anticonvulsant Activity

  • Synthesis and Biological Evaluation of Thiazolidin‐4‐one Derivatives : A series of thiazolidin‐4‐one derivatives, related to the target compound, were synthesized and evaluated for their anticonvulsant activity. This research indicates the potential of such compounds in the development of new anticonvulsant drugs (Nikalje et al., 2015).

Antibacterial Agents

  • Design and Synthesis of Antibacterial Agents : Novel analogs structurally related to the target compound have been synthesized and tested for their antibacterial efficacy. This research contributes to the development of new antibacterial agents (Palkar et al., 2017).

properties

IUPAC Name

(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-N-butyl-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-2-3-11-24-22(27)18(14-23)13-19-16-26(15-17-8-5-4-6-9-17)25-21(19)20-10-7-12-28-20/h4-10,12-13,16H,2-3,11,15H2,1H3,(H,24,27)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNRIGJSYSAYDV-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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